2-((5-Bromopyridin-2-yl)oxy)ethanamine
Overview
Description
2-((5-Bromopyridin-2-yl)oxy)ethanamine is an organic compound with the molecular formula C7H9BrN2O It is a brominated derivative of pyridine, featuring an ethanamine group attached to the pyridine ring through an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Bromopyridin-2-yl)oxy)ethanamine typically involves the reaction of 5-bromopyridin-2-ol with 2-chloroethylamine hydrochloride. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((5-Bromopyridin-2-yl)oxy)ethanamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The ethanamine group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to remove the bromine atom, yielding a dehalogenated product.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of imines or amides.
Reduction: Formation of dehalogenated ethanamine derivatives.
Scientific Research Applications
2-((5-Bromopyridin-2-yl)oxy)ethanamine has several applications in scientific research:
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological pathways involving pyridine derivatives.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs targeting neurological and inflammatory conditions.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-((5-Bromopyridin-2-yl)oxy)ethanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the ethanamine group allows for specific interactions with target molecules, influencing pathways related to signal transduction, metabolism, or gene expression .
Comparison with Similar Compounds
Similar Compounds
- 2-((5-Chloropyridin-2-yl)oxy)ethanamine
- 2-((5-Fluoropyridin-2-yl)oxy)ethanamine
- 2-((5-Iodopyridin-2-yl)oxy)ethanamine
Uniqueness
2-((5-Bromopyridin-2-yl)oxy)ethanamine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior, making it suitable for specific synthetic and research applications .
Properties
IUPAC Name |
2-(5-bromopyridin-2-yl)oxyethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c8-6-1-2-7(10-5-6)11-4-3-9/h1-2,5H,3-4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZKOKAVBWRZPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)OCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80734376 | |
Record name | 2-[(5-Bromopyridin-2-yl)oxy]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80734376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29450-02-0 | |
Record name | 2-[(5-Bromopyridin-2-yl)oxy]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80734376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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